4-Amino-1-benzylpiperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-benzylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIQPDGMXGRYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-1-benzylpiperidin-2-one

This guide provides a comprehensive technical overview of 4-Amino-1-benzylpiperidin-2-one, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis, reactivity, and applications, grounded in established scientific literature and field expertise.

Introduction: The Significance of the Piperidinone Scaffold

The piperidinone scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor to the piperidine ring—a structure prevalent in numerous natural products and pharmaceuticals.[1] this compound, in particular, has emerged as a critical building block, valued for its functionalized structure that allows for diverse chemical modifications.[1] This versatility is instrumental in developing new chemical entities, especially in the synthesis of complex molecules with a wide range of therapeutic applications.[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| Synonyms | 4-amino-1-(phenylmethyl)-2-piperidinone | PubChem |

| CAS Number | 249929-59-9 | - |

| Molecular Formula | C₁₂H₁₆N₂O | [2] |

| Molecular Weight | 204.27 g/mol | [2] |

Predicted Physicochemical Data

| Property | Value | Source(s) |

| XlogP | 0.4 | [2] |

| Monoisotopic Mass | 204.12627 Da | [2] |

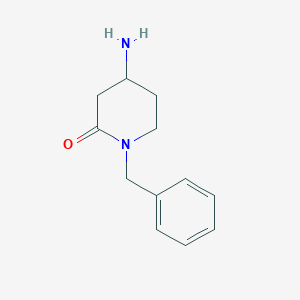

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

This compound is primarily synthesized as a key intermediate for more complex pharmaceutical agents. A common synthetic approach involves the reductive amination of 1-benzyl-4-piperidone, followed by the introduction of the amino group.[3]

Illustrative Synthetic Pathway:

References

A Technical Guide to the Structure Elucidation of 4-Amino-1-benzylpiperidin-2-one

Abstract

The piperidinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules of significant biological interest.[1] Unambiguous structural confirmation of its derivatives is a critical prerequisite for advancing drug development programs and ensuring regulatory compliance. This technical guide provides an in-depth, field-proven methodology for the complete structure elucidation of a representative molecule, 4-amino-1-benzylpiperidin-2-one. We will detail a multi-technique, orthogonal approach, demonstrating how a confluence of data from Mass Spectrometry, FTIR Spectroscopy, and a comprehensive suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural verification. The causality behind experimental choices and the logic of data interpretation are emphasized throughout, offering a practical framework for researchers, scientists, and drug development professionals.

Introduction: The Analytical Mandate

The synthesis of novel chemical entities is predicated on a foundational hypothesis of its molecular structure. For this compound (Figure 1), a plausible synthesis might involve the reductive amination of a suitable precursor.[2] However, the potential for side-reactions, rearrangements, or unexpected stereochemical outcomes necessitates a rigorous and irrefutable process of structural verification. The objective of this guide is not merely to present data, but to illustrate the logical workflow that transforms raw spectral output into a coherent and validated molecular structure. We will proceed through a tiered analytical strategy, where each technique provides a unique piece of the structural puzzle.

Figure 1. Hypothesized Structure of this compound.

The Workflow: An Orthogonal Approach

Effective structure elucidation relies on the principle of orthogonality, wherein different analytical techniques provide complementary, non-redundant information. Our workflow is designed to first confirm the elemental composition and key functional groups before meticulously mapping the atomic connectivity.

Mass Spectrometry: Confirming Molecular Formula

The first step is to confirm that the synthesized compound has the correct mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: ESI-Q-TOF

-

Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive mode is chosen due to the basicity of the nitrogen atoms, which readily accept a proton.[3]

-

Analysis: A full scan is performed to find the protonated molecule [M+H]⁺. The high resolution of the TOF analyzer allows for a precise mass measurement, accurate to within a few parts per million (ppm).

-

Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to observe its fragmentation pattern, providing initial structural clues.[4]

Data Interpretation

For this compound (C₁₂H₁₆N₂O), the expected exact mass is 216.1263 g/mol .

-

Expected [M+H]⁺: 217.1335

-

Observed [M+H]⁺: 217.1332 (Example value, < 2 ppm error)

This result confirms the elemental formula. The MS/MS spectrum would be expected to show a prominent fragment corresponding to the loss of the benzyl group (m/z 91) or cleavage of the piperidinone ring, characteristic of such scaffolds.[3][5]

FTIR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides a rapid and definitive confirmation of the key functional groups present in the molecule.

Experimental Protocol: ATR-FTIR

A small amount of the solid sample is placed directly on an Attenuated Total Reflectance (ATR) crystal, and the spectrum is acquired. This method requires minimal sample preparation.

Data Interpretation

The spectrum should display characteristic absorption bands confirming the hypothesized structure:

-

~3350-3250 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary amine (-NH₂), a hallmark of this functional group.[6]

-

~3060-3030 cm⁻¹: Aromatic C-H stretching from the benzyl group.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the piperidinone ring and the benzyl CH₂.

-

~1670 cm⁻¹: A strong C=O stretching band, characteristic of a six-membered lactam (amide in a ring).[7] The exact position can be influenced by ring strain.

-

~1600 cm⁻¹: N-H bending (scissoring) of the primary amine.[6]

-

~1495, 1450 cm⁻¹: Aromatic C=C stretching bands.

The presence of these bands provides strong evidence for the lactam, primary amine, and benzyl moieties. The absence of bands for other functional groups (e.g., a broad O-H stretch) rules out significant impurities or alternative structures.

NMR Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. A full suite of 1D and 2D experiments is required for an unambiguous assignment.[8][9]

Protocol: Sample Preparation and Acquisition

-

Sample: ~5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not obscure key signals.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.[10]

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of all protons.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-7/11 | 7.35 - 7.25 | m | 5H | Phenyl-H |

| H-1 | 4.55 | s | 2H | Benzyl CH₂ |

| H-4 | 3.50 | m | 1H | CH-NH₂ |

| H-6a | 3.20 | dd | 1H | N-CH₂ (axial) |

| H-6e | 3.10 | dd | 1H | N-CH₂ (equatorial) |

| H-3a | 2.80 | dd | 1H | CO-CH₂ (axial) |

| H-3e | 2.55 | dd | 1H | CO-CH₂ (equatorial) |

| H-5a | 2.10 | m | 1H | CH-CH₂ (axial) |

| H-5e | 1.85 | m | 1H | CH-CH₂ (equatorial) |

| -NH₂ | 1.70 | br s | 2H | Amine-H |

-

Causality: The benzyl protons (H-1) appear as a singlet because they are not coupled to other protons. The aromatic protons (H-7/11) show a complex multiplet. Protons on the piperidinone ring are diastereotopic and thus have distinct chemical shifts and show complex splitting patterns (geminal and vicinal coupling).

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (like C=O) are absent in the DEPT spectrum.

Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

|---|---|---|---|

| C-2 | 171.5 | Absent | C=O (Lactam) |

| C-8 | 137.0 | Absent | Quaternary Ph-C |

| C-7/11 | 128.8 | Positive | CH (Aromatic) |

| C-9/10 | 128.5 | Positive | CH (Aromatic) |

| C-1 | 52.0 | Negative | Benzyl CH₂ |

| C-6 | 50.5 | Negative | N-CH₂ |

| C-4 | 48.0 | Positive | CH-NH₂ |

| C-3 | 38.0 | Negative | CO-CH₂ |

| C-5 | 35.0 | Negative | CH-CH₂ |

-

Trustworthiness: The number of signals (9 unique carbons) matches the molecular formula. The DEPT-135 data correctly identifies the four CH₂ groups, three CH groups, and two quaternary carbons, providing a self-validating check.

2D NMR: Unambiguous Connectivity Proof

2D NMR experiments are essential to connect the puzzle pieces from the 1D spectra into a single, validated structure.[11][12]

This experiment shows correlations (cross-peaks) between protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing out the spin systems within the molecule.[12]

-

Expertise: By starting at the well-defined H-4 proton, one can "walk" around the ring using the COSY cross-peaks, confirming the H-4 -> H-3 and H-4 -> H-5 connectivities. Further correlations confirm the H-5 -> H-6 linkage.

The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[10] This allows for the definitive assignment of every protonated carbon in the ¹³C spectrum. For instance, the proton at δ 4.55 ppm (H-1) will show a cross-peak to the carbon at δ 52.0 ppm (C-1), confirming the benzyl CH₂ assignment.

HMBC is arguably the most critical experiment for confirming the overall molecular scaffold. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range correlations).[11] This experiment connects the individual spin systems identified by COSY.

-

Authoritative Grounding:

-

Benzyl to Ring: A correlation from the benzylic protons (H-1) to the piperidinone carbon C-6 (a two-bond or ²J coupling) and to the aromatic quaternary carbon C-8 (a three-bond or ³J coupling) definitively proves the N-benzyl linkage.[12]

-

Lactam Carbonyl: Correlations from the adjacent methylene protons (H-3 and H-6) to the carbonyl carbon (C-2) confirm the placement of the amide bond within the six-membered ring.

-

Amine Position: Correlations from the H-3 and H-5 protons to the C-4 carbon confirm the position of the amine-bearing methine group.

-

X-Ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides the precise three-dimensional coordinates of every atom in the solid state, confirming connectivity, configuration, and conformation.[13][14]

Protocol

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.

-

Data Collection: A crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed.[15]

-

Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are refined to yield the final structure.[13]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula, while FTIR confirms the presence of the required functional groups. The core of the elucidation is a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide the initial atomic census, COSY maps out the proton-proton connectivities, HSQC links protons to their directly attached carbons, and HMBC provides the long-range correlations that piece the entire molecular framework together. This orthogonal, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing research and development in the chemical and pharmaceutical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epfl.ch [epfl.ch]

- 11. youtube.com [youtube.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Amino-1-benzylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-benzylpiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide establishes a foundational understanding by leveraging data from the closely related and well-documented precursor, 1-benzyl-4-piperidone, and the analogous compound, 4-Amino-1-benzylpiperidine. Furthermore, general principles of piperidinone synthesis and their established roles in drug discovery are discussed to provide a scientifically grounded framework for researchers. This guide is intended to be a resource for stimulating further investigation into the synthesis, characterization, and potential applications of this compound.

Introduction: The Piperidinone Scaffold in Medicinal Chemistry

The piperidine ring is a fundamental structural motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its saturated heterocyclic structure provides a versatile scaffold that is prevalent in numerous classes of drugs.[1] The introduction of a carbonyl group to form a piperidinone further enhances the chemical diversity and reactivity of this scaffold, making piperidinones valuable intermediates in the synthesis of complex molecular architectures.[2] Piperidin-4-ones, in particular, are recognized as versatile pharmacophores and have been investigated for a range of biological activities, including anticancer and anti-HIV properties.[3] The strategic placement of functional groups, such as an amino group, on the piperidinone ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

This guide focuses on the specific derivative, this compound, providing a detailed examination of its chemical identity and a discussion of its synthetic accessibility, potential properties, and prospective applications based on established chemical principles and data from analogous structures.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is paramount for any research and development endeavor. This section details the known identifiers for this compound and provides predicted or inferred physicochemical properties.

IUPAC Name and Structural Information

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₁₂H₁₆N₂O[4]

-

Canonical SMILES: C1CN(C(=O)CC1N)CC2=CC=CC=C2[4]

-

InChI Key: VVIQPDGMXGRYBD-UHFFFAOYSA-N[4]

-

CAS Number: 1315495-55-6

Physicochemical Data Summary

| Property | Value (for 1-benzyl-4-piperidone) | Source |

| Molecular Weight | 189.25 g/mol | [5] |

| Boiling Point | Not available | |

| Density | Not available | |

| LogP | 1.8 | [5] |

Synthesis and Methodologies

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of piperidinone and aminopiperidine derivatives. A key starting material for such a synthesis would be 1-benzyl-4-piperidone.

Synthesis of the Precursor: 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone is a commercially available compound that can also be synthesized through various established routes. One common method involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation.[6] Another approach involves the direct benzylation of 4-piperidone.[6]

A representative laboratory-scale synthesis of 1-benzyl-4-piperidone is as follows:

Protocol: Synthesis of 1-Benzyl-4-piperidone [6]

-

A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.

-

Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.

-

The mixture is heated at 65°C for 14 hours.

-

After cooling to room temperature, the reaction mixture is filtered and quenched with ice water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 1-benzyl-4-piperidone.

Proposed Synthetic Pathway for this compound

A logical synthetic route to this compound from 1-benzyl-4-piperidone would likely involve the introduction of an amino group or a precursor to an amino group at the 4-position, followed by the formation of the lactam. A hypothetical workflow is presented below.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound dihydrochloride (C12H16N2O) [pubchemlite.lcsb.uni.lu]

- 5. 4-Benzylpiperidin-2-one | C12H15NO | CID 22485439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Amino-1-benzylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

4-Amino-1-benzylpiperidin-2-one is a heterocyclic organic compound featuring a piperidin-2-one core, a benzyl group attached to the ring nitrogen, and an amino group at the 4-position. Its Chemical Abstracts Service (CAS) number is 1315495-55-6 , with the dihydrochloride salt registered under 2763754-78-3 [1][2]. While specific research on this exact molecule is limited, its structural motifs—the N-benzylpiperidine and the aminopiperidinone scaffolds—are of significant interest in medicinal chemistry.

The piperidinone ring is a crucial structural component in a multitude of natural products and pharmaceuticals, serving as a versatile precursor for more complex piperidine structures.[3] These scaffolds are integral to compounds developed for a wide range of therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications.[3] The N-benzylpiperidine moiety is also recognized as a "privileged" structure in drug discovery. This is due to its three-dimensional nature and its ability to engage in crucial cation-π and π-π interactions with biological targets, often enhancing binding affinity and modulating physicochemical properties.[4]

This guide provides a comprehensive overview of this compound, synthesizing available data with established principles for related compounds to offer insights into its synthesis, properties, and potential applications for drug discovery and development.

Physicochemical Properties

Specific experimental data for this compound is not widely available in the literature. The following table summarizes key computed properties for the parent compound, 4-aminopiperidin-2-one, to provide an estimation.

| Property | Value (for 4-aminopiperidin-2-one) | Source |

| Molecular Formula | C₅H₁₀N₂O | [5] |

| Molecular Weight | 114.15 g/mol | [5] |

| IUPAC Name | 4-aminopiperidin-2-one | [5] |

| XLogP3-AA (Predicted) | -1.3 | [5] |

| Topological Polar Surface Area | 55.1 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Note: These properties are for the core 4-aminopiperidin-2-one structure and will be modified by the addition of the N-benzyl group.

Synthesis and Methodologies

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be derived from a linear diester precursor, which in turn can be assembled from simpler, commercially available starting materials.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a hypothetical, yet chemically sound, approach based on well-established organic chemistry reactions.

Step 1: Synthesis of N-Benzyl-N-(2-carbomethoxyethyl)-β-alanine methyl ester

-

Reaction Setup: To a solution of benzylamine in a suitable solvent such as methanol, add two equivalents of methyl acrylate.

-

Reaction Conditions: The reaction is a Michael addition. It is typically performed at room temperature and may be stirred for several hours to ensure complete reaction.

-

Rationale: Benzylamine acts as a nucleophile, undergoing a double 1,4-conjugate addition to two molecules of methyl acrylate. This efficiently constructs the carbon-nitrogen backbone of the precursor needed for cyclization.[7]

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude diester can be purified by column chromatography on silica gel.

Step 2: Dieckmann Condensation to form 1-Benzyl-4-methoxycarbonylpiperidin-2-one

-

Reaction Setup: The diester from Step 1 is dissolved in an anhydrous, non-polar solvent like toluene. A strong base, such as sodium methoxide or sodium hydride, is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the intramolecular condensation.

-

Rationale: The Dieckmann condensation is a classic method for forming five- or six-membered rings. The strong base deprotonates the carbon alpha to one of the ester groups, creating a nucleophile that attacks the other ester carbonyl, leading to cyclization and formation of a β-keto ester.[6]

-

Work-up and Purification: After cooling, the reaction is carefully quenched with a weak acid. The organic layer is separated, washed, dried, and concentrated. The resulting β-keto ester is then purified.

Step 3: Hydrolysis and Decarboxylation

-

Reaction Setup: The purified β-keto ester is subjected to acidic or basic hydrolysis followed by heating.

-

Reaction Conditions: For example, refluxing with aqueous hydrochloric acid will hydrolyze the ester and induce decarboxylation.

-

Rationale: This step removes the ester group at the 4-position, yielding 1-benzylpiperidin-4-one, a key intermediate. This piperidone is a versatile precursor for introducing various functionalities at the 4-position.[7]

Step 4: Introduction of the Amino Group

-

Reaction Setup: The 1-benzylpiperidin-4-one is converted to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

-

Reaction Conditions: The oxime is then reduced to the primary amine. A common and effective method is catalytic hydrogenation using a catalyst such as Raney Nickel or palladium on carbon under a hydrogen atmosphere.

-

Rationale: Reductive amination is a standard and high-yielding method for converting ketones to amines. The two-step process via an oxime intermediate is a reliable way to introduce the 4-amino group.[8]

-

Final Product Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The final product, this compound, can be purified by crystallization or chromatography.

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery

The combination of the piperidinone core and the N-benzylpiperidine moiety suggests several promising avenues for therapeutic research. The piperidin-4-one scaffold itself has been investigated for a range of pharmacological activities, including anticancer and anti-HIV properties.[3]

Anticancer Agents

Piperidinone derivatives have been explored as anticancer agents. For instance, certain 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant in vitro antibacterial and antifungal activity, and by extension, are of interest in anticancer research due to overlapping mechanisms.[9] The structural framework is a key component in compounds designed to modulate critical signaling pathways involved in cancer progression.[3]

Antiviral, Specifically Anti-HIV, Activity

The 4-aminopiperidine scaffold is a key building block in the synthesis of CCR5 antagonists.[10] CCR5 is a co-receptor that is crucial for the entry of the most common strains of HIV into host cells. By blocking this receptor, 4-aminopiperidine-based compounds can act as potent HIV-1 entry inhibitors.[10]

Neurological and CNS Disorders

The N-benzylpiperidine motif is a well-established pharmacophore for targeting the central nervous system. It is found in drugs that interact with various receptors, including:

-

Cholinesterases: Derivatives of N-benzylpiperidine are effective cholinesterase inhibitors, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

-

Sigma Receptors (σR): These receptors are implicated in a variety of neurological conditions, including neuropathic pain and neurodegenerative diseases. N-benzylpiperidine-containing compounds have shown high affinity for sigma receptors, making them valuable research tools and potential therapeutic leads.

-

Dopamine Receptors: The N-benzylpiperidine scaffold has been used to develop selective dopamine D4 receptor antagonists, which are of interest for treating CNS diseases like addiction and Parkinson's disease-related dyskinesias.

Caption: Potential mechanism of action for antiviral (Anti-HIV) activity.

Conclusion

This compound represents a molecule of significant, albeit largely unexplored, potential. Its composite structure, drawing from the privileged N-benzylpiperidine and the versatile aminopiperidinone families, positions it as an attractive candidate for library synthesis and screening in a variety of therapeutic areas. While direct experimental data remains to be established, the foundational knowledge of its core components provides a strong rationale for its investigation as a scaffold for novel anticancer, antiviral, and CNS-active agents. The synthetic pathways outlined in this guide, based on robust and well-understood chemical transformations, offer a practical starting point for researchers to synthesize and explore the biological activity of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 1315495-55-6|this compound|BLD Pharm [bldpharm.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aminopiperidin-2-one | C5H10N2O | CID 19980260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Amino-1-benzylpiperidin-2-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-1-benzylpiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related structural analogs. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar molecules.

Introduction to this compound

This compound belongs to the piperidinone class of compounds, which are recognized as versatile scaffolds in the synthesis of various biologically active molecules. The presence of a lactam ring, a chiral center at the C4 position, and an N-benzyl group provides a unique three-dimensional structure that is of significant interest for designing novel therapeutic agents. Accurate structural confirmation through spectroscopic methods is a critical step in its synthesis and application in drug discovery pipelines.

This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will detail the theoretical basis for the predicted spectral features, supported by data from analogous structures and established spectroscopic rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

¹H NMR: Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Proton-decoupled ¹³C NMR spectra would be obtained to provide a spectrum with single lines for each unique carbon atom.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts are influenced by the electron-withdrawing lactam carbonyl group, the amino group, and the N-benzyl substituent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 - 7.25 | m | 5H | Ar-H | Protons of the phenyl ring of the benzyl group. |

| ~ 4.60 | s | 2H | N-CH ₂-Ph | Benzylic protons, appear as a singlet due to the absence of adjacent protons. |

| ~ 3.50 | m | 1H | C4-H | Methine proton at the chiral center, coupled to the adjacent methylene protons. |

| ~ 3.30 | m | 2H | C6-H ₂ | Methylene protons adjacent to the nitrogen atom of the lactam. |

| ~ 2.50 | m | 2H | C3-H ₂ | Methylene protons adjacent to the carbonyl group. |

| ~ 2.00 | m | 2H | C5-H ₂ | Methylene protons adjacent to the C4 carbon. |

| ~ 1.60 | br s | 2H | NH ₂ | Protons of the primary amine, often appear as a broad singlet and can exchange with D₂O. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172 | C =O | Carbonyl carbon of the lactam, deshielded due to the double bond to oxygen. |

| ~ 137 | Ar-C (quat) | Quaternary carbon of the phenyl ring attached to the benzylic methylene group. |

| ~ 129 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~ 128 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~ 127 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~ 52 | N-C H₂-Ph | Benzylic carbon. |

| ~ 50 | C 4-H | Carbon bearing the amino group. |

| ~ 48 | C 6-H₂ | Carbon adjacent to the lactam nitrogen. |

| ~ 35 | C 3-H₂ | Carbon adjacent to the lactam carbonyl. |

| ~ 32 | C 5-H₂ | Carbon adjacent to the C4 carbon. |

Structural Elucidation Workflow using NMR

The following diagram illustrates how different NMR techniques contribute to the complete structural assignment.

Caption: NMR techniques for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

The predicted characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3400-3300 | Medium | N-H | Symmetric and asymmetric stretching of the primary amine.[1] |

| 3080-3030 | Medium | C-H (aromatic) | Stretching of sp² C-H bonds in the benzyl group. |

| 2950-2850 | Medium | C-H (aliphatic) | Stretching of sp³ C-H bonds in the piperidine ring and benzylic methylene. |

| ~ 1650 | Strong | C=O | Carbonyl stretching of the six-membered lactam (amide).[2] |

| 1600-1450 | Medium-Weak | C=C | Aromatic ring stretching. |

| ~ 1590 | Medium | N-H | Bending (scissoring) of the primary amine.[1] |

| 1495, 1450 | Medium | C-H | Bending of the CH₂ groups. |

| ~ 1250 | Medium | C-N | Stretching of the aliphatic amine.[1] |

| 740, 700 | Strong | C-H | Out-of-plane bending for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source would be suitable for this compound due to its polarity.

Analysis: The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source. A full scan mass spectrum would be acquired in positive ion mode.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 219.15 | [M+H]⁺ | Protonated molecular ion (C₁₂H₁₇N₂O⁺). |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups.[3] |

| 128.10 | [M - C₇H₇]⁺ | Loss of the benzyl group. |

Fragmentation Pathway

The logical flow of structural elucidation using MS is depicted below.

References

A Technical Guide to (R/S)-4-Amino-1-benzylpiperidin-2-one: A Versatile Chiral Building Block for Drug Discovery

Abstract: The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a chiral amino functionality at the 4-position of the N-benzyl-protected lactam, yielding 4-amino-1-benzylpiperidin-2-one, creates a conformationally constrained building block of significant value. This guide provides an in-depth analysis of this chiral synthon, detailing its strategic importance, proposed synthetic pathways, robust methods for chiral resolution, and its application as a peptidomimetic scaffold in drug design. By presenting detailed, field-proven protocols and explaining the causality behind experimental choices, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel, biologically active molecules.

Introduction: The Strategic Value of Chiral Piperidinone Scaffolds

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, and is a cornerstone of modern pharmaceutical design.[1][2] Its prevalence stems from its favorable physicochemical properties, including improved solubility and metabolic stability, and its ability to adopt a stable chair conformation that can orient substituents in precise three-dimensional space to optimize interactions with biological targets.[3] The piperidin-2-one (valerolactam) substructure retains these advantages while introducing a rigidifying amide bond, making it an excellent scaffold for developing conformationally constrained analogues of biologically active peptides.[4]

The strategic introduction of an amino group at the C4 position of the N-benzyl-protected piperidin-2-one core unlocks significant potential. The resulting compound, this compound, possesses several key features for drug discovery:

-

Chiral Center: The C4 carbon becomes a stereocenter, allowing for the exploration of stereospecific interactions with chiral biological targets like enzymes and receptors. The separation and use of single enantiomers is critical for improving therapeutic efficacy and reducing off-target effects.[5]

-

Constrained Dipeptide Mimic: The rigid lactam structure serves as an excellent scaffold to mimic peptide secondary structures, such as β-turns. This is a crucial strategy for converting bioactive peptides into drug-like small molecules with enhanced oral bioavailability and resistance to proteolytic degradation.[4]

-

Orthogonal Functional Handles: The molecule presents two key points for chemical diversification: the primary amino group at C4 and the secondary amine of the piperidone ring (accessible after debenzylation). These sites allow for the attachment of various side chains and pharmacophores to generate extensive chemical libraries for screening.

This guide will focus on the synthesis, resolution, and application of this high-value chiral building block.

Synthesis of Racemic this compound

The synthesis of enantiopure 4-aminopiperidin-2-ones can be approached from chiral starting materials like amino acids.[4] However, a more common and scalable approach for discovery chemistry involves the synthesis of the racemate followed by chiral resolution. A plausible and efficient pathway to the racemic target begins with commercially available materials and employs robust, well-understood chemical transformations.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic pathway begins by disconnecting the target molecule at the key C-N and C-C bonds. The lactam can be formed via cyclization of a γ-amino acid derivative. The crucial C4-amino group can be introduced via reductive amination of a ketone precursor. This leads back to the readily synthesized 1-benzyl-4-piperidone.

The N-benzyl group is an ideal choice for this synthesis. It is easily installed via reductive amination or N-alkylation and serves as a robust protecting group that is stable to a wide range of conditions. Crucially, it can be removed cleanly under standard hydrogenolysis conditions at a later stage to reveal the secondary amine for further functionalization.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The following multi-step protocol outlines a practical laboratory-scale synthesis of the racemic target compound, starting from 1-benzyl-4-piperidone.

Step 1: Synthesis of 1-Benzyl-4-piperidone This starting material can be purchased or synthesized via a Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, which is formed from benzylamine and methyl acrylate.[6]

Step 2: α-Carboxylation of 1-Benzyl-4-piperidone The ketone is first converted to its enolate, which is then trapped with a carboxylating agent like methyl cyanoformate or Mander's reagent to install the ester at the C3 position.

Step 3: Oximation and Reduction to introduce the Amino Precursor The ketone at C4 is converted to an oxime using hydroxylamine. Subsequent reduction of the oxime (e.g., using catalytic hydrogenation or a dissolving metal reduction) yields a 4-amino-piperidine derivative. This approach, however, can lead to diastereomeric mixtures.

Alternative Step 3: Curtius or Hofmann Rearrangement A more controlled approach involves converting the C3-ester into a carboxylic acid, then an acyl azide for a Curtius rearrangement, or an amide for a Hofmann rearrangement. This installs the amino group at the C3 position, which is not the desired C4 isomer.

A More Direct Synthetic Route (from Aspartic Acid): A highly effective, albeit longer, route to the core structure has been demonstrated starting from aspartic acid, which provides inherent chirality. This involves forming a 1,4-bis-electrophile intermediate, followed by regioselective functionalization and lactamization to yield the desired 4-aminopiperidin-2-one scaffold.[4] This method provides excellent control over stereochemistry and is preferred for producing enantiopure material directly.

Chiral Resolution Strategies

For drug development, isolating a single enantiomer is paramount to ensure target specificity and a clean pharmacological profile.[5] Given a scalable synthesis of the racemate, chiral resolution is the next critical step.

Classical Resolution via Diastereomeric Salt Formation

This is the most time-honored and often most cost-effective method for separating enantiomers on a large scale. The principle relies on the reaction of the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[7]

Caption: Workflow for classical chiral resolution via diastereomeric salt formation.

Protocol: Classical Resolution of (R/S)-4-Amino-1-benzylpiperidin-2-one

-

Solvent Screening: In separate small-scale trials, dissolve the racemic amine (1.0 eq) in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

-

Resolving Agent Addition: Add a solution of the chiral resolving agent (0.5 eq, e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphorsulfonic acid) in the same solvent. Rationale: Using 0.5 equivalents ensures that only one diastereomeric salt can fully precipitate, maximizing the yield and purity of the first crop.

-

Crystallization: Allow the solution to stand at room temperature or cool to 0-5 °C to induce crystallization. The formation of a crystalline solid indicates a potentially successful resolution.

-

Isolation & Analysis: Isolate the crystals by filtration. Liberate the free amine from a small sample of the crystals by treatment with a base (e.g., 1M NaOH) and extraction into an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (e.e.) of the free amine using chiral HPLC.

-

Optimization & Scale-up: Once an effective solvent/resolving agent pair is identified, optimize the conditions (equivalents, temperature, concentration) and scale up the process. The mother liquor can be treated to recover the other enantiomer.

Enzymatic Kinetic Resolution (EKR)

EKR is a powerful alternative that leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[8] In a common EKR strategy, the racemic amine is reacted with an acyl donor in the presence of a lipase (e.g., Candida antarctica Lipase B, CAL-B). The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be easily separated by standard chromatography or extraction.[8]

Table 1: Comparison of Chiral Resolution Strategies

| Feature | Classical Resolution | Enzymatic Kinetic Resolution |

| Principle | Diastereomeric salt formation & crystallization | Enzyme-catalyzed stereoselective transformation |

| Max. Yield | 100% (in theory, for both enantiomers) | 50% (for each enantiomer per reaction) |

| Key Reagent | Stoichiometric chiral acid/base | Catalytic amount of enzyme |

| Conditions | Variable, often requires heating/cooling cycles | Mild (often room temperature), neutral pH |

| Advantages | Scalable, well-established, cost-effective | High enantioselectivity, mild conditions, environmentally benign |

| Disadvantages | Requires screening, can be labor-intensive | Limited to 50% yield, requires enzyme, potential for substrate inhibition |

Applications in Medicinal Chemistry & Drug Design

The true value of enantiopure this compound lies in its application as a versatile scaffold for constructing complex, biologically active molecules.

As a β-Turn Mimetic Scaffold

Peptides often adopt specific secondary structures, like β-turns, to exert their biological function. The 4-aminopiperidin-2-one core can act as a rigid, non-peptidic scaffold that mimics this turn. Conformational analyses have shown that derivatives of this scaffold can adopt a reverse-turn structure stabilized by an intramolecular hydrogen bond.[4] This conformational pre-organization can lead to higher binding affinity and selectivity for the target receptor.

Caption: Diversification strategy using the 4-aminopiperidin-2-one scaffold.

Case Study: Dopamine Receptor Modulators

A compelling application of this scaffold was demonstrated in the development of lactam-bridged analogues of the tripeptide Pro-Leu-Gly-NH2 (PLG).[4] PLG is a peptide that modulates the affinity of agonists for the dopamine D2 receptor. By incorporating an enantiopure 4-aminopiperidin-2-one derivative into a peptidomimetic structure, researchers synthesized compounds that significantly enhanced agonist binding to D2 receptors. One isomer revealed a potency comparable to the natural PLG ligand, demonstrating the scaffold's ability to successfully replicate the bioactivity of a peptide in a more drug-like format.[4]

Conclusion and Future Outlook

The chiral this compound scaffold is a powerful and versatile building block for modern drug discovery. Its conformationally constrained nature makes it an ideal platform for designing peptidomimetics with improved pharmacological properties. The straightforward synthesis of the racemate combined with robust classical and enzymatic resolution methods provides reliable access to enantiopure material.

Future efforts in this area will likely focus on the development of efficient asymmetric syntheses to bypass the need for resolution altogether. Furthermore, the application of this scaffold is expanding beyond its role as a simple peptide mimic. As medicinal chemists continue to explore novel three-dimensional chemical space, building blocks like this compound will remain indispensable tools for creating the next generation of innovative therapeutics.

References

- 1. This compound dihydrochloride | 2763754-78-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereochemistry of 4-Amino-2-Piperidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-2-piperidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The precise three-dimensional arrangement of substituents on the piperidinone ring—its stereochemistry—is paramount, as it dictates molecular recognition and, consequently, pharmacological activity. This guide provides an in-depth exploration of the stereochemical intricacies of 4-amino-2-piperidinone derivatives. We will dissect the principles of stereoselective synthesis, elucidate the causality behind common synthetic strategies, and detail the analytical workflows required to confirm stereochemical integrity. This document is intended to serve as a practical and authoritative resource for scientists engaged in the design, synthesis, and characterization of these vital pharmaceutical building blocks.

Introduction: The Significance of Stereoisomerism in 4-Amino-2-Piperidinone Scaffolds

The piperidine ring is a ubiquitous feature in many natural alkaloids and synthetic drugs.[1][2] The introduction of an amino group at the C4 position and a carbonyl at C2 creates a γ-amino lactam structure with at least one stereocenter at C4. Additional substituents on the ring can introduce further stereocenters, leading to a complex landscape of possible diastereomers and enantiomers.

The biological implications of this stereoisomerism cannot be overstated. Different stereoisomers of a drug molecule can exhibit vastly different pharmacodynamic, pharmacokinetic, and toxicological profiles. Therefore, the ability to selectively synthesize and analytically confirm a single, desired stereoisomer is a cornerstone of modern drug development. This guide focuses on the strategies to control and verify the stereochemistry of the 4-amino-2-piperidinone core.

Strategic Approaches to Stereocontrol in Synthesis

The synthesis of stereochemically pure 4-amino-2-piperidinone derivatives hinges on the strategic application of asymmetric and diastereoselective reactions. The choice of methodology is often dictated by the desired substitution pattern and the availability of starting materials.

Diastereoselective Synthesis

Diastereoselective strategies aim to control the relative stereochemistry between two or more stereocenters. Common approaches involve ring-closing reactions or transformations on a pre-existing piperidinone ring where the resident stereocenters influence the formation of a new one.

A prominent method involves the imino Diels-Alder reaction, which can construct the piperidine ring with a high degree of stereocontrol.[3][4] For instance, the reaction of an imine with an electron-rich diene, often catalyzed by a Lewis acid, can yield substituted 4-aminotetrahydropyridines that are precursors to 4-piperidones.[3] The facial selectivity of the cycloaddition is governed by the steric and electronic properties of the substituents on both the imine and the diene.

Another powerful technique is the nitro-Mannich reaction followed by ring-closure condensation.[5] This method allows for the establishment of the C2-C3 relative stereochemistry through kinetic or thermodynamic protonation of a nitronate intermediate, while subsequent reductions can control the stereochemistry at other positions like C6.[5]

Multicomponent reactions (MCRs) have also emerged as an efficient route, enabling the construction of complex piperidinones in a single step. For example, a four-component reaction of dicyano-substituted olefins, aromatic aldehydes, pyridinium halogenides, and ammonium acetate can yield highly substituted piperidin-2-ones with three stereogenic centers as single diastereomers.[6]

Enantioselective Synthesis

Enantioselective methods are employed to control the absolute stereochemistry of the molecule, producing a single enantiomer. This is often achieved through the use of chiral catalysts, auxiliaries, or enzymes.

-

Catalytic Asymmetric Synthesis: This is arguably the most elegant and atom-economical approach. Chiral catalysts, such as those based on transition metals (e.g., Rhodium, Iridium, Palladium) or organocatalysts (e.g., chiral phosphoric acids), can create a chiral environment that favors the formation of one enantiomer over the other.[7][8] For instance, asymmetric hydrogenation of an unsaturated precursor using a chiral rhodium catalyst is a well-established method for setting stereocenters with high enantiomeric excess (ee).[2] Similarly, asymmetric C-H amidation catalyzed by chiral hydrogen-bond donors has been developed to directly install the amino group and form the γ-lactam ring enantioselectively.[7]

-

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a highly selective means to obtain chiral compounds. Ene reductases (EREDs) and imine reductases (IREDs) can be used in enzymatic cascade reactions to synthesize γ-lactams with excellent stereospecificity.[9] These enzymes operate under mild conditions and can provide access to products with very high enantiomeric and diastereomeric purity.

Workflow for Synthesis and Stereochemical Verification

A robust workflow is essential to ensure the synthesis of the correct stereoisomer and to confirm its identity and purity. The following diagram and discussion outline a typical process.

Caption: General workflow from synthesis to stereochemical confirmation.

Analytical Techniques for Stereochemical Determination

Confirming the three-dimensional structure of the synthesized molecule is a critical, multi-step process. No single technique is sufficient; rather, a combination of methods provides the necessary orthogonal data for unambiguous assignment.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for determining the relative stereochemistry of diastereomers.

-

Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the two protons, as described by the Karplus relationship.[10] In the piperidinone ring, cis and trans relationships between substituents can be inferred by measuring the coupling constants of adjacent protons. For example, a large coupling constant (typically 8-12 Hz) between two protons on adjacent carbons often indicates a diaxial relationship, while smaller values suggest axial-equatorial or diequatorial arrangements.

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) detect through-space proximity between protons (typically < 5 Å).[10] A correlation between two protons indicates they are on the same face of the ring, which is invaluable for assigning relative stereochemistry, especially for substituents at the C3 and C4 positions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[11]

-

Principle of Operation: The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[11][12] This differential interaction leads to different retention times, allowing for their separation and quantification. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins.[12]

-

Method Development: Developing a successful chiral HPLC method involves screening different CSPs and mobile phases (typically mixtures of alkanes like heptane with an alcohol modifier like isopropanol) to achieve baseline resolution of the enantiomeric peaks.[13]

Determination of Absolute Configuration

Determining the absolute configuration (the actual R/S designation at each stereocenter) is the final and most challenging step.

-

X-ray Crystallography: This is the only method that provides an unambiguous determination of the absolute configuration, provided a suitable single crystal can be grown.[14] The technique maps the electron density of the molecule in the crystal lattice, revealing the precise spatial arrangement of every atom.

-

Mosher's Amide Analysis: For compounds with a primary or secondary amine, Mosher's method is a powerful NMR-based technique.[15] The amine is derivatized with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides. By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of these diastereomers, the absolute configuration of the original amine can be deduced.[15][16]

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned.[14]

Experimental Protocols

The following sections provide exemplary, detailed protocols for key experimental procedures.

Protocol 5.1: Diastereoselective Synthesis of a Substituted 4-Amino-2-Piperidinone

This protocol is a representative example of a diastereoselective reductive amination to install the C4-amino group.

Objective: To synthesize (cis)-4-amino-3-methyl-1-benzyl-2-piperidinone from the corresponding 4-oxo precursor.

Reaction Scheme: (Precursor: 3-methyl-1-benzyl-piperidine-2,4-dione) + NH₃/EtOH → (Intermediate Iminium) --[NaBH₃CN]--> (cis)-4-amino-3-methyl-1-benzyl-2-piperidinone

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-benzyl-piperidine-2,4-dione (1.0 g, 4.32 mmol) in 50 mL of anhydrous ethanol.

-

Imine Formation: Add ammonium acetate (3.33 g, 43.2 mmol, 10 equivalents). Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine/enamine. Causality: The excess ammonium acetate serves as both the ammonia source and a mild buffer.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (0.326 g, 5.19 mmol, 1.2 equivalents) portion-wise over 10 minutes. Expertise: NaBH₃CN is chosen as the reducing agent because it is mild enough to selectively reduce the iminium ion in the presence of the ketone, minimizing side reactions. The cis-diastereomer is often favored through axial delivery of the hydride to the more stable chair-like conformation of the iminium intermediate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

Work-up: Quench the reaction by slowly adding 20 mL of 1 M HCl. Stir for 30 minutes. Basify the solution to pH ~10 with 2 M NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: 2% to 10% methanol in dichloromethane) to yield the title compound as a single diastereomer.

Protocol 5.2: Chiral HPLC Analysis for Enantiomeric Excess

Objective: To determine the enantiomeric excess of a chiral 4-amino-2-piperidinone derivative.

Instrumentation & Columns:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.

Procedure:

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase.

-

Method Parameters:

-

Mobile Phase: Heptane:Isopropanol (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

System Suitability: Inject a racemic standard of the compound to confirm that the two enantiomers are resolved (Resolution factor Rs > 1.5).

-

Analysis: Inject the synthesized sample.

-

Data Processing: Integrate the peak areas for both enantiomers (if present). Calculate the enantiomeric excess (% ee) using the following formula:

-

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

-

Data Presentation

Effective data summary is crucial for comparing results from different synthetic strategies.

Table 1: Comparison of Stereoselective Reduction Methods for a Model 4-Oxopiperidinone

| Entry | Reducing Agent | Additive/Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | NaBH₄ | Methanol | 0 | 75:25 | 95 |

| 2 | NaBH₃CN | EtOH / NH₄OAc | 25 | >95:5 | 88 |

| 3 | L-Selectride® | THF | -78 | 10:90 | 82 |

| 4 | H₂, Pd/C | Acetic Acid | 25 | 90:10 | 98 |

Note: Data are representative and illustrative.

Conclusion

The stereochemistry of 4-amino-2-piperidinone derivatives is a critical determinant of their biological function. Mastering the synthesis and analysis of these compounds requires a deep understanding of stereoselective reaction mechanisms and a comprehensive suite of analytical techniques. By carefully selecting synthetic strategies—from diastereoselective cyclizations to enantioselective catalysis—and validating the outcomes with rigorous analytical workflows combining NMR, chiral HPLC, and methods for absolute configuration determination, researchers can confidently advance potent and selective drug candidates. This guide has provided the foundational principles, practical insights, and detailed protocols to empower scientists in this challenging but rewarding field.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hse.ru [hse.ru]

- 7. researchgate.net [researchgate.net]

- 8. γ-Lactam synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

Introduction: The Strategic Importance of N-benzyl-delta-lactams

An In-Depth Technical Guide to the Chemistry of N-benzyl-delta-lactams for Researchers, Scientists, and Drug Development Professionals.

The δ-lactam, a six-membered cyclic amide, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its prevalence in biologically active compounds, from natural products to designed pharmaceuticals, underscores its importance. Within this class, N-benzyl-delta-lactams represent a particularly strategic subclass. The N-benzyl group is far more than a simple substituent; it serves as a robust protecting group, a synthetic handle that dictates reactivity, and a modulator of physicochemical properties.

The utility of the N-benzyl group stems from its chemical resilience and its selective removability. It is stable under a wide range of conditions, including those involving many common nucleophiles, bases, and some oxidizing and reducing agents. This stability allows for extensive chemical modifications at other positions of the lactam ring or its substituents. Subsequently, the benzyl group can be cleaved under specific reductive conditions, most commonly catalytic hydrogenation, to unmask the N-H functionality for further elaboration, such as peptide coupling or the introduction of diverse functional groups. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of N-benzyl-delta-lactams, offering field-proven insights for professionals in drug development and chemical research.

Part 1: Core Synthetic Methodologies

The construction of the N-benzyl-delta-lactam ring system can be approached through several reliable synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Beckmann Rearrangement: A Classic Route to Lactams

One of the most fundamental and widely used methods for synthesizing lactams from cyclic ketones is the Beckmann rearrangement.[1][2][3] This reaction transforms a ketoxime into an amide under acidic conditions. For the synthesis of N-benzyl-delta-lactams, the strategy involves the rearrangement of a suitably substituted cyclohexanone oxime, followed by N-benzylation, or the rearrangement of a pre-benzylated nitrogen-containing ring, though the former is more common.

The causality behind this reaction is the acid-catalyzed conversion of the oxime's hydroxyl group into a good leaving group (e.g., water).[4] This departure triggers a 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom.[1][2] This concerted migration-elimination step is stereospecific and results in the formation of a nitrilium ion intermediate, which is subsequently attacked by water to yield the final lactam after tautomerization.[4]

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

Modern Approaches: Catalytic C-H Amidation

Recent advances in catalysis have opened new avenues for lactam synthesis, including the stereoselective construction of δ-lactam rings via intramolecular C-H amidation.[5][6] These methods, often employing engineered enzymes or transition metal catalysts (e.g., based on Rhodium or Copper), can form the C-N bond directly by functionalizing a seemingly unreactive C-H bond.[5][7]

The key to these transformations is the generation of a reactive metal-nitrenoid intermediate from a precursor, such as a dioxazolone. This intermediate then selectively inserts into a specific C-H bond within the same molecule to form the lactam ring. The N-benzyl group is typically compatible with these conditions, allowing for the synthesis of enantioenriched N-benzyl-delta-lactams. The expertise in this area lies in selecting the right catalyst and ligand system to control both the regioselectivity (which C-H bond reacts) and the stereoselectivity of the cyclization.[6][7]

Part 2: Reactivity and Strategic Deprotection

The chemical behavior of N-benzyl-delta-lactams is dominated by two key features: the reactivity of the lactam ring itself and the function of the N-benzyl group as a cornerstone of a protection-deprotection strategy.

Ring-Opening and Reduction

Like other amides, the lactam ring can be cleaved via hydrolysis under acidic or basic conditions to yield the corresponding linear N-benzyl-δ-amino acid. The rate of hydrolysis can be influenced by the electronics of the N-substituent; N-benzyl groups generally lead to faster hydrolysis compared to N-aryl groups under identical conditions.[8] The lactam carbonyl can also be fully reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford N-benzylpiperidines, which are valuable scaffolds in their own right.

The N-Benzyl Group: A Removable Shield

The primary strategic value of the N-benzyl group is its role as a protecting group. Its removal, or debenzylation, unmasks a secondary amine that is crucial for subsequent synthetic steps. The choice of deprotection method is critical and must be compatible with other functional groups in the molecule.

The most common and greenest method for N-debenzylation is catalytic hydrogenation.[9] This involves reacting the N-benzyl-delta-lactam with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

A significant field-proven insight is that the amine product can act as a catalyst poison, slowing the reaction.[9] To circumvent this, the reaction is sometimes run in the presence of an acid to protonate the product amine, or by using catalytic transfer hydrogenation (CTH). CTH avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, making it experimentally simpler and safer.[10][11][12]

While hydrogenation is prevalent, certain substrates may be sensitive to reductive conditions (e.g., those containing double bonds or other reducible groups). In such cases, alternative methods are required.

-

Oxidative Cleavage: Laccase from Trametes versicolor in combination with TEMPO and oxygen provides a mild, enzymatic method for chemoselective N-debenzylation in an aqueous medium.[13][14]

-

Dissolving Metal Reduction: The Birch reduction (Na/NH₃) is a powerful, albeit harsh, method that can also cleave the N-benzyl bond.[15]

| Method | Reagents & Conditions | Advantages | Key Considerations |

| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C, solvent (MeOH or EtOH) | Clean, high yield, catalyst is recyclable.[9] | Requires H₂ gas apparatus; sensitive functional groups may be reduced; product can inhibit catalyst.[9] |

| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, refluxing MeOH[11] | No H₂ gas needed, often faster, experimentally simple.[10] | Donor may have side reactivity; requires elevated temperatures. |

| Oxidative Deprotection | Laccase, TEMPO, O₂, aq. buffer (pH 5) | Highly chemoselective, mild, aqueous conditions.[13][14] | Limited to specific substrates, enzyme cost and availability. |

| Birch Reduction | Na, liquid NH₃, EtOH | Powerful; effective when hydrogenation fails. | Harsh conditions, not compatible with many functional groups, requires special handling of reagents.[15] |

Part 3: Verified Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps and rationale to ensure reproducibility and success.

Protocol 1: Synthesis of a δ-Lactam via Beckmann Rearrangement

Objective: To synthesize 2-azacyclohexanone (δ-valerolactam) from cyclopentanone as a precursor model. The resulting lactam can then be N-benzylated in a subsequent step.

Step 1: Oximation of Cyclopentanone

-

Rationale: The first step is the conversion of the ketone to its corresponding oxime, the direct precursor for the rearrangement.

-

Procedure:

-

To a solution of cyclopentanone (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

-

Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield cyclopentanone oxime, which can often be used without further purification.

-

Step 2: Beckmann Rearrangement

-

Rationale: Polyphosphoric acid (PPA) or sulfuric acid is used as the acidic catalyst to promote the rearrangement of the oxime to the lactam.

-

Procedure:

-

Carefully add the crude cyclopentanone oxime (1.0 eq) in small portions to pre-heated polyphosphoric acid (10x weight of oxime) at 120-130 °C with vigorous stirring.

-

Maintain the temperature for 15-20 minutes. The reaction is typically rapid and exothermic.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate until pH ~8.

-

Extract the aqueous layer continuously with chloroform or dichloromethane for 24 hours.

-

Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude δ-valerolactam. Purify by vacuum distillation or recrystallization.

-

Protocol 2: N-Benzyl Deprotection via Catalytic Transfer Hydrogenation

Objective: To remove the N-benzyl group from a model N-benzyl-delta-lactam to yield the parent δ-lactam.

-

Rationale: This protocol uses ammonium formate as a safe and effective in-situ source of hydrogen, avoiding the use of pressurized hydrogen gas.[11] The reaction is driven to completion by refluxing in methanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the N-benzyl-delta-lactam (1.0 eq) and 10% Palladium on carbon (Pd/C, ~10% by weight of the substrate) in anhydrous methanol.

-

Add anhydrous ammonium formate (5.0 eq) to the stirred suspension in one portion under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC (staining for both starting material and product). The reaction is typically complete within 1-3 hours.

-

After completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.

-

Wash the Celite pad with additional methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the resulting δ-lactam by column chromatography or recrystallization to remove any non-volatile residues from the ammonium formate.

-

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]